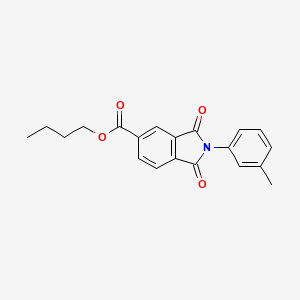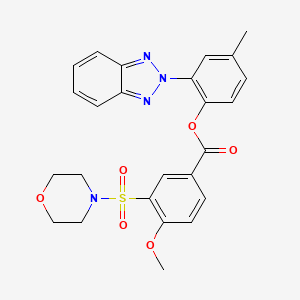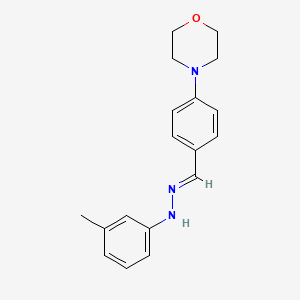![molecular formula C18H16N2O2 B14950667 2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14950667.png)
2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a trimethylphenyl group attached to a methylideneamino group, which is further connected to a dihydroisoindole-dione moiety. Its molecular formula is C18H17NO2, and it has a molecular weight of 279.34 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE: Shares the trimethylphenyl group but differs in the functional groups attached.
2,4,6-TRIMETHYLPHENYL ISOCYANATE: Contains the trimethylphenyl group with an isocyanate functional group.
2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE: Similar structure with an isothiocyanate group.
Uniqueness
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-[(E)-(2,4,6-trimethylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c1-11-8-12(2)16(13(3)9-11)10-19-20-17(21)14-6-4-5-7-15(14)18(20)22/h4-10H,1-3H3/b19-10+ |
InChI 键 |
KMMRTFCKSXRZJN-VXLYETTFSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)/C=N/N2C(=O)C3=CC=CC=C3C2=O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=NN2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)

![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)

![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)
![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B14950648.png)

![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
